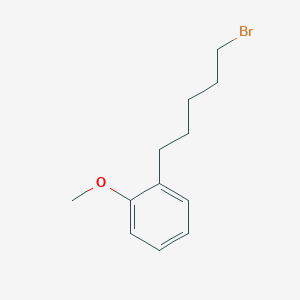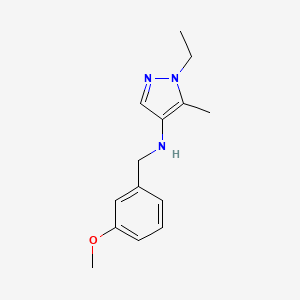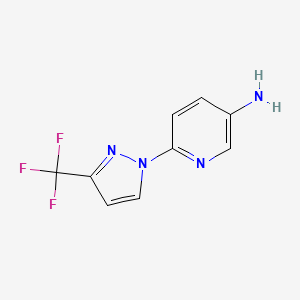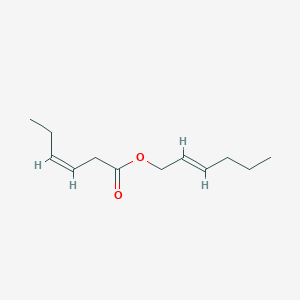
1-(5-Bromopentyl)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopentyl)-2-methoxybenzene: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methoxy group at the second position and a bromopentyl chain at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentyl)-2-methoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzene (anisole).
Bromination: The first step involves the bromination of anisole to introduce a bromine atom at the para position relative to the methoxy group. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Alkylation: The brominated anisole is then subjected to a Friedel-Crafts alkylation reaction with 1,5-dibromopentane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This step introduces the bromopentyl chain at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopentyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl chain can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: 1-(5-Hydroxypentyl)-2-methoxybenzene or 1-(5-Aminopentyl)-2-methoxybenzene.
Oxidation: 1-(5-Bromopentyl)-2-methoxybenzaldehyde.
Reduction: 1-(5-Pentyl)-2-methoxybenzene.
Applications De Recherche Scientifique
1-(5-Bromopentyl)-2-methoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in studies investigating the interactions of aromatic compounds with biological systems.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopentyl)-2-methoxybenzene involves its interaction with various molecular targets. The bromopentyl chain can undergo nucleophilic substitution reactions, allowing the compound to bind to specific enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromopentyl)-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(5-Bromopentyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
1-(5-Bromopentyl)-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
1-(5-Bromopentyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
14605-33-5 |
|---|---|
Formule moléculaire |
C12H17BrO |
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
1-(5-bromopentyl)-2-methoxybenzene |
InChI |
InChI=1S/C12H17BrO/c1-14-12-9-5-4-8-11(12)7-3-2-6-10-13/h4-5,8-9H,2-3,6-7,10H2,1H3 |
Clé InChI |
BGRSVNUXJDNVGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-ethoxyphenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11742960.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742971.png)


![1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine](/img/structure/B11743004.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11743012.png)

![1-(2-fluoroethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743015.png)
![1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride](/img/structure/B11743017.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743023.png)




